![molecular formula C20H40OSi B12588775 Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- CAS No. 502150-93-8](/img/structure/B12588775.png)
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- is a chemical compound with the molecular formula C20H40OSi and a molecular weight of 324.6 g/mol . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- typically involves the reaction of appropriate alkyl halides with silanes under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored and controlled to maintain optimal reaction conditions, ensuring consistent quality and efficiency in production .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of silanols or siloxanes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of simpler silanes.
Substitution: This reaction involves the replacement of one functional group with another, which can result in a variety of silane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the production of other silicon-based compounds.
Biology: Employed in the modification of biological molecules and surfaces to enhance their properties and interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- involves its interaction with various molecular targets and pathways. The compound can form strong bonds with other molecules, altering their properties and functions. This interaction can affect various biological and chemical processes, making it a valuable tool in research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- include other silanes with different alkyl or functional groups, such as:
- Silane, trimethyl[[1-(2-propynyl)undecyl]oxy]-
- Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)decyl]oxy]-
- Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)dodecyl]oxy]-
Uniqueness
The uniqueness of Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]- lies in its specific molecular structure, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical interactions is required .
Propriétés
Numéro CAS |
502150-93-8 |
|---|---|
Formule moléculaire |
C20H40OSi |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-tetradec-1-yn-4-yloxysilane |
InChI |
InChI=1S/C20H40OSi/c1-8-10-11-12-13-14-15-16-18-19(17-9-2)21-22(6,7)20(3,4)5/h2,19H,8,10-18H2,1,3-7H3 |
Clé InChI |
ZAYXLCZSZXGZFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CC#C)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



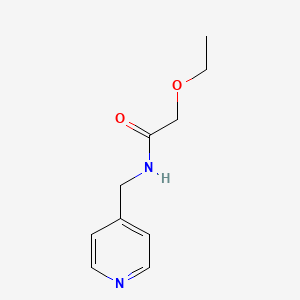
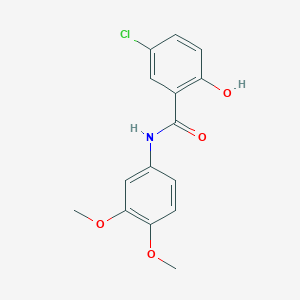
![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)
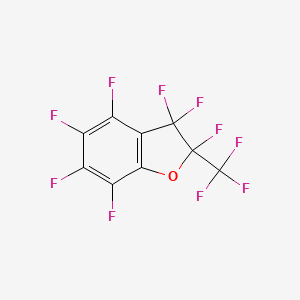
![7,12,20,25-Tetraoxadispiro[4.8.4~14~.8~5~]hexacosa-2,9,16,22-tetraene-6,13,19,26-tetrone](/img/structure/B12588732.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B12588733.png)
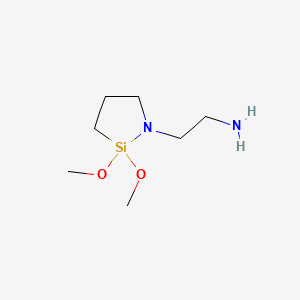
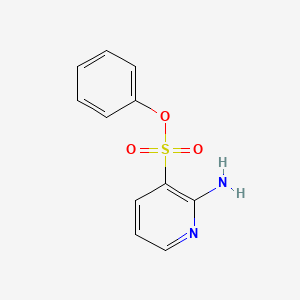
![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
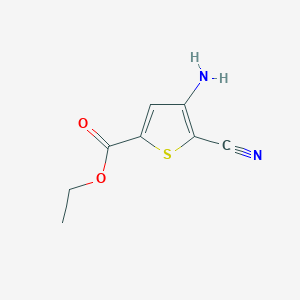
![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)

